Cas no 1339895-47-4 (3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide)
1339895-47-4 structure
Product Name:3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide
CAS-nummer:1339895-47-4
MF:C9H15ClN4O
MW:230.694600343704
CID:6382682
PubChem ID:64447218
Update Time:2025-06-09
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide
- 1H-Pyrazole-1-propanamide, 4-chloro-α,3-dimethyl-α-(methylamino)-
- CS-0292651
- AKOS013770715
- EN300-1123181
- 1339895-47-4
-
- Inchi: 1S/C9H15ClN4O/c1-6-7(10)4-14(13-6)5-9(2,12-3)8(11)15/h4,12H,5H2,1-3H3,(H2,11,15)
- InChI-sleutel: BNILTHYZMUQVHH-UHFFFAOYSA-N
- LACHT: N1(CC(C)(NC)C(N)=O)C=C(Cl)C(C)=N1
Berekende eigenschappen
- Exacte massa: 230.0934388g/mol
- Monoisotopische massa: 230.0934388g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 4
- Complexiteit: 250
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.1
- Topologisch pooloppervlak: 72.9Ų
Experimentele eigenschappen
- Dichtheid: 1.31±0.1 g/cm3(Predicted)
- Kookpunt: 406.1±45.0 °C(Predicted)
- pka: 15.69±0.50(Predicted)
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123181-0.05g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
| Enamine | EN300-1123181-0.1g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
| Enamine | EN300-1123181-0.25g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
| Enamine | EN300-1123181-0.5g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
| Enamine | EN300-1123181-1.0g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 1g |
$1643.0 | 2023-05-23 | ||
| Enamine | EN300-1123181-2.5g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
| Enamine | EN300-1123181-5.0g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 5g |
$4764.0 | 2023-05-23 | ||
| Enamine | EN300-1123181-10.0g |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 10g |
$7065.0 | 2023-05-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363321-50mg |
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 98% | 50mg |
¥34795.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363321-100mg |
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
1339895-47-4 | 98% | 100mg |
¥39063.00 | 2024-08-09 |
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide Gerelateerde literatuur
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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